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Compound of Interest

Compound Name: 10-Boc-SN-38

Cat. No.: B187591 Get Quote

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active

metabolite of the clinically approved anticancer drug irinotecan.[1][2][3] It is approximately 2 to

3 orders of magnitude more potent than irinotecan itself.[1] The direct use of SN-38 in therapy

is hampered by its poor solubility.[2] Antibody-drug conjugates (ADCs) provide a targeted

delivery approach to overcome these limitations, enhancing the therapeutic index of potent

cytotoxins like SN-38 by delivering them specifically to tumor cells.[1][4]

The synthesis of SN-38-based ADCs requires strategic chemical modifications. The SN-38

molecule has two hydroxyl groups at the C10 and C20 positions, with the C10 phenolic

hydroxyl being more reactive.[1] To selectively modify the C20 hydroxyl group for linker

attachment, the C10 hydroxyl is typically protected. A common and effective protecting group

for this purpose is the tert-butyloxycarbonyl (Boc) group, forming 10-Boc-SN-38.[1][3][5] This

application note provides a detailed overview and protocols for the synthesis of SN-38 ADCs

using a 10-Boc-SN-38 intermediate, a cleavable linker, and conjugation to a monoclonal

antibody.

Principle of the Method

The overall workflow for the synthesis of an SN-38 ADC via a 10-Boc-SN-38 intermediate

involves several key steps:
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Protection of SN-38: The phenolic hydroxyl group at the C10 position of SN-38 is protected

with a Boc group to prevent its reaction in subsequent steps.

Drug-Linker Synthesis: A bifunctional linker is attached to the C20 hydroxyl of 10-Boc-SN-
38. This linker typically contains a cleavable moiety (e.g., a dipeptide sequence sensitive to

lysosomal proteases like cathepsin B) and a reactive group (e.g., maleimide) for antibody

conjugation.[1][4]

Deprotection: The Boc protecting group is removed from the C10 hydroxyl of the drug-linker

construct, typically using trifluoroacetic acid (TFA), to yield the active SN-38-linker.[1][6]

Antibody Reduction: Thiol groups are generated on the antibody by partially reducing

interchain disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).

Conjugation: The maleimide group of the SN-38-linker reacts with the generated thiol groups

on the antibody to form a stable thioether bond.

Purification and Characterization: The resulting ADC is purified to remove unconjugated

drug-linker and aggregated antibody. The purified ADC is then characterized to determine

the drug-to-antibody ratio (DAR), purity, and potency.

This methodology allows for the site-specific attachment of the linker to the C20 position of SN-

38 while preserving the critical C10 hydroxyl group, which is important for the drug's activity

and can influence the properties of the final ADC.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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